2-溴-3-(2-乙基己基)噻吩

描述

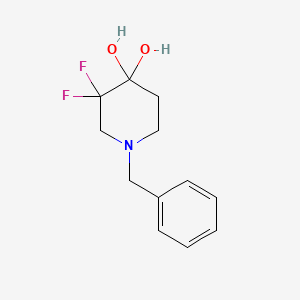

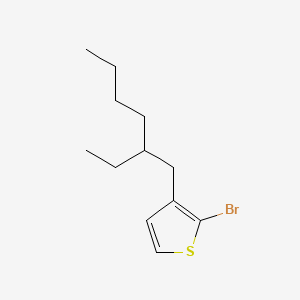

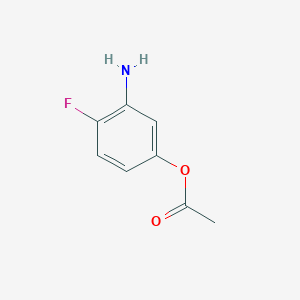

2-Bromo-3-(2-ethylhexyl)thiophene is a useful research compound. Its molecular formula is C12H19BrS and its molecular weight is 275.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Bromo-3-(2-ethylhexyl)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-(2-ethylhexyl)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

有机半导体聚合物

2-溴-3-(2-乙基己基)噻吩: 是合成有机半导体聚合物的宝贵前体 。这些聚合物由于其柔韧性、轻质和低成本生产的潜力,对于开发下一代电子器件至关重要。它们可用于从有机场效应晶体管 (OFET) 到有机光伏 (OPV) 和有机发光二极管 (OLED) 的各种应用。

嵌段共聚物合成

该化合物用作合成全共轭二嵌段共聚物的构建块 。这些共聚物表现出微相分离结构,并因其电导率和在创建具有独特性能(如自修复或环境响应)的先进材料方面的潜力而受到研究。

腐蚀抑制剂

噻吩衍生物,包括 2-溴-3-(2-乙基己基)噻吩,因其作为腐蚀抑制剂的作用而受到研究 。这些化合物可以在金属上形成保护层,防止氧化和降解,这对于延长工业应用中金属部件的使用寿命至关重要。

药物化学

在药物化学中,噻吩衍生物因其药理特性而受到探索 。虽然 2-溴-3-(2-乙基己基)噻吩本身可能不会直接用作药物,但其结构框架对于开发具有抗炎、抗菌和抗癌活性的化合物具有重要意义。

有机电子学

该化合物对有机电子学的进步至关重要 。它在形成 π 共轭导电聚合物中的应用对于制造需要柔性、轻质且可能可生物降解的电子元件的器件至关重要。

光伏材料

2-溴-3-(2-乙基己基)噻吩: 也是开发光伏材料的关键成分 。这些材料用于制造将光能转换为电能的太阳能电池,提供了一种可再生能源,具有高效率和低环境影响的潜力。

发光二极管

噻吩衍生物在 OLED 制造中的应用是另一个令人感兴趣的领域 。OLED 用于显示和照明技术,以其高质量的色彩再现、柔韧性和能效而备受推崇。

导电聚合物

最后,该化合物在生产导电聚合物中的作用值得注意 。这些聚合物对于制造能够导电的材料至关重要,这对各种应用至关重要,包括传感器、执行器和储能设备。

作用机制

Target of Action

2-Bromo-3-(2-ethylhexyl)thiophene is primarily used in the formation of π-conjugated conductive polymers for the fabrication of organic field effect transistors (OFETs) and organic photovoltaics (OPVs) . The primary targets of this compound are therefore the conductive polymers that it helps to form.

Mode of Action

The compound interacts with its targets by participating in the formation of bromo-terminated polymers . This is achieved through a process known as Grignard metathesis (GRIM), a type of quasi-living polymerization .

Biochemical Pathways

The biochemical pathway involved in the action of 2-Bromo-3-(2-ethylhexyl)thiophene is the polymerization process. This compound acts as a monomeric precursor in the formation of bromo-terminated polymers . The resulting polymers have enhanced properties such as intensified extinction coefficient, increased mobility of the charge carriers, and a red shift in absorption in solid state .

Result of Action

The result of the action of 2-Bromo-3-(2-ethylhexyl)thiophene is the formation of conductive polymers with enhanced properties. These polymers are used in the fabrication of organic field effect transistors (OFETs) and organic photovoltaics (OPVs), contributing to the efficiency and effectiveness of these devices .

Action Environment

The action of 2-Bromo-3-(2-ethylhexyl)thiophene can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the compound should be stored under inert gas and at a temperature between 28 C for optimal stability . Additionally, the compound should avoid contact with air and heat .

属性

IUPAC Name |

2-bromo-3-(2-ethylhexyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BrS/c1-3-5-6-10(4-2)9-11-7-8-14-12(11)13/h7-8,10H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIAAXXJIUXUEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC1=C(SC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90728807 | |

| Record name | 2-Bromo-3-(2-ethylhexyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303734-52-3 | |

| Record name | 2-Bromo-3-(2-ethylhexyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[c]isothiazol-5-ylmethanol](/img/structure/B1527616.png)

![Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI)](/img/structure/B1527625.png)

![4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1527626.png)